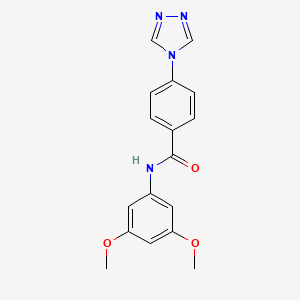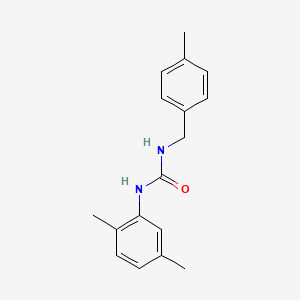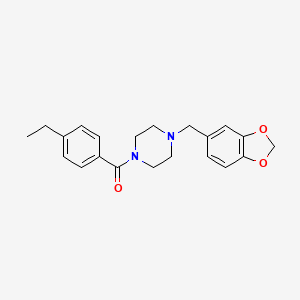
N-(3,5-dimethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTB and has been synthesized using various methods.
作用機序
The mechanism of action of DMPTB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. DMPTB has been shown to inhibit the activity of fatty acid synthase, which is involved in the synthesis of fatty acids. Additionally, DMPTB has been shown to inhibit the growth of various cancer cells, possibly by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DMPTB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of fatty acid synthase, which can lead to decreased lipid synthesis. DMPTB has also been shown to inhibit the growth of various cancer cells, possibly by inducing cell cycle arrest and apoptosis. Additionally, DMPTB has been shown to have anti-inflammatory and anti-fungal properties.
実験室実験の利点と制限
DMPTB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMPTB has also been shown to have low toxicity in various cell lines. However, DMPTB has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, DMPTB has not been extensively tested in animal models, and its efficacy and safety in vivo are not yet known.
将来の方向性
There are several future directions for research on DMPTB. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal infections. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, DMPTB could be modified to improve its efficacy and reduce its toxicity. Finally, DMPTB could be tested in animal models to determine its efficacy and safety in vivo.
Conclusion:
DMPTB is a promising chemical compound that has shown potential in various scientific research applications. It has been synthesized using various methods and has been investigated for its anti-inflammatory, anti-tumor, and anti-fungal properties. DMPTB has also been tested as a potential inhibitor of the enzyme fatty acid synthase and has been investigated for its use in photodynamic therapy. While DMPTB has several advantages for lab experiments, its mechanism of action is not fully understood, and its efficacy and safety in vivo are not yet known. There are several future directions for research on DMPTB, including investigating its potential as a therapeutic agent, elucidating its mechanism of action, and testing it in animal models.
合成法
DMPTB can be synthesized using various methods, but the most common method involves the reaction of 3,5-dimethoxyaniline with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base. The reaction yields DMPTB as a white solid, which can be purified using column chromatography.
科学的研究の応用
DMPTB has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-fungal properties. DMPTB has also been tested as a potential inhibitor of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. Additionally, DMPTB has been investigated for its use in photodynamic therapy, which is a type of cancer treatment that involves the use of light and a photosensitizer to destroy cancer cells.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-7-13(8-16(9-15)24-2)20-17(22)12-3-5-14(6-4-12)21-10-18-19-11-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUHBBYTHPNDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4956329.png)
![7-{[bis(2-hydroxyethyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4956331.png)

![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)

![N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)
![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4956365.png)
![N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4956376.png)
![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)
![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)
![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)
